REACTION_CXSMILES
|
C[O:2][C:3]1[CH:8]=[CH:7][C:6]([NH:9][C:10](=[O:19])[CH:11]=[CH:12]C2C=CC=CC=2)=[C:5]([CH3:20])[CH:4]=1.[Cl-].[Al+3].[Cl-].[Cl-].ClC1C=CC=CC=1.O>CCCCCC>[OH:2][C:3]1[CH:8]=[C:7]2[C:6](=[C:5]([CH3:20])[CH:4]=1)[NH:9][C:10](=[O:19])[CH:11]=[CH:12]2 |f:1.2.3.4|
|
Name
|
N-(4-methoxy-2-methylphenyl)cinnamamide
|
Quantity
|
28.33 g
|
Type
|
reactant
|
Smiles
|
COC1=CC(=C(C=C1)NC(C=CC1=CC=CC=C1)=O)C
|
Name
|
|
Quantity
|
70.5 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
175 mL
|
Type
|
reactant
|
Smiles
|
ClC1=CC=CC=C1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
125 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred in a bath of 125° C. for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
Thereafter, the mixture was cooled
|
Type
|
ADDITION
|
Details
|
poured into ice
|
Type
|
FILTRATION
|
Details
|
The insoluble matter was collected by filtration
|
Type
|
WASH
|
Details
|
washed with chloroform
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
OC=1C=C2C=CC(NC2=C(C1)C)=O
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 80.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |